(E)-4-Ethylhex-2-ene
Overview
Description
4-Ethyl-2-hexene: is an organic compound with the molecular formula C₈H₁₆ . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is a branched hydrocarbon, meaning it has a main chain of carbon atoms with one or more carbon atoms attached as branches. The structure of 4-Ethyl-2-hexene includes a double bond between the second and third carbon atoms, with an ethyl group attached to the fourth carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-hexene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols . For instance, 4-ethyl-2-hexanol can be dehydrated using an acid catalyst to form 4-Ethyl-2-hexene. The reaction typically requires high temperatures and an acid such as sulfuric acid or phosphoric acid .
Industrial Production Methods: In an industrial setting, 4-Ethyl-2-hexene can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, often at high temperatures and pressures. The specific conditions and catalysts used can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-hexene, like other alkenes, undergoes a variety of chemical reactions, including:
Oxidation: This can lead to the formation of epoxides or diols.
Reduction: Hydrogenation can convert the double bond into a single bond, forming 4-ethylhexane.
Substitution: Halogenation can replace hydrogen atoms with halogen atoms, such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogens (Br₂ or Cl₂) in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides or diols.
Reduction: 4-ethylhexane.
Substitution: Halogenated alkanes such as 4-ethyl-2-bromohexane.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethyl-2-hexene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking an electrophile such as a halogen molecule. This results in the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final product .
Comparison with Similar Compounds
4-Methyl-2-hexene: Similar in structure but with a methyl group instead of an ethyl group.
4-Ethyl-1-hexene: Similar but with the double bond at a different position.
4-Ethyl-2-pentene: Similar but with a shorter carbon chain.
Uniqueness: 4-Ethyl-2-hexene is unique due to its specific branching and the position of the double bond. This structure influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other similar compounds .
Properties
IUPAC Name |
(E)-4-ethylhex-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHONQMAWQLWLX-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-46-2 | |
Record name | 4-Ethyl-2-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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